Komeen

描述

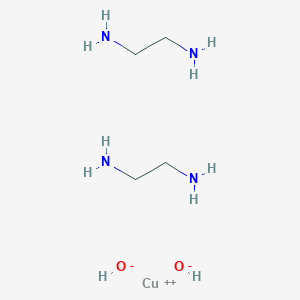

Komeen is a coordination complex formed by copper ions and ethylenediamine ligands. This compound is known for its stability and is often used in various chemical processes due to its unique properties. The molecular formula of this compound is Cu(H₂NCH₂CH₂NH₂)₂(OH)₂, and it is typically found in a dark blue liquid form .

准备方法

Synthetic Routes and Reaction Conditions

Komeen can be synthesized by reacting copper(II) sulfate with ethylenediamine in an aqueous solution. The reaction typically involves the following steps:

- Dissolve copper(II) sulfate in water to form a clear blue solution.

- Add ethylenediamine to the solution while stirring continuously.

- Adjust the pH of the solution to around 9-10 using sodium hydroxide.

- The reaction mixture is then heated to around 60-70°C for several hours.

- The resulting product is filtered and washed with water to remove any impurities.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of automated systems for mixing, heating, and pH adjustment helps in maintaining consistency and efficiency in the production process .

化学反应分析

Types of Reactions

Komeen undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form copper(III) complexes.

Reduction: It can be reduced to form copper(I) complexes.

Substitution: The ethylenediamine ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.

Substitution: Ligand substitution reactions often involve the use of other amines or phosphines as substituting ligands.

Major Products Formed

Oxidation: Copper(III) complexes with different ligands.

Reduction: Copper(I) complexes with ethylenediamine or other ligands.

Substitution: New coordination complexes with substituted ligands.

科学研究应用

Efficacy Against Target Species

Komeen is effective against a range of aquatic plants, including:

- Invasive Weeds : Hydrilla, Eurasian watermilfoil, and water hyacinth.

- Algae : Filamentous algae like Cladophora and Pithophora.

- Other Aquatic Plants : Elodea, coontail, naiads, and various pondweeds.

The effective concentration for controlling sensitive species typically ranges from 0.1 to 1.0 parts per million (ppm) of metallic copper . The herbicide requires a minimum contact time of 3 to 24 hours for effective control .

Application Environments

This compound is suitable for use in various aquatic environments:

- Freshwater Lakes

- Ponds

- Fish Hatcheries

- Irrigation Systems

- Ornamental Water Features

It is particularly noted for its effectiveness in hard water conditions where other herbicides may fail .

Comparative Analysis with Other Herbicides

This compound's unique formulation allows it to maintain effectiveness across varying water chemistries. Below is a comparison table highlighting this compound alongside other common aquatic herbicides:

| Compound Name | Active Ingredient | Target Weeds | Unique Features |

|---|---|---|---|

| This compound | Copper Ethylenediamine | Hydrilla, Eurasian watermilfoil | Effective in hard water; selective toxicity |

| Diquat | Diquat dibromide | Broadleaf weeds and algae | Fast-acting contact herbicide |

| Endothall | Endothall | Submersed aquatic weeds | Systemic herbicide |

| Flumioxazin | Flumioxazin | Various aquatic weeds | Residual activity in sediment |

| Imazapyr | Imazapyr | Perennial and annual weeds | Soil-residual activity |

| Copper Sulfate | Copper(II) sulfate | Broad-spectrum algicide | Less selective than this compound |

Case Studies and Research Findings

Research has demonstrated this compound's effectiveness in various settings. For instance:

- Efficacy Study in California : A study utilized hyperspectral remote sensing to evaluate the efficacy of this compound in controlling Egeria densa in the Sacramento-San Joaquin River Delta. Results indicated significant reductions in target weed populations post-treatment .

- Field Trials : Field trials conducted in ornamental ponds showed that this compound effectively controlled hydrilla and other invasive species while maintaining ecological balance by minimizing impact on non-target organisms .

作用机制

The mechanism of action of Komeen involves the coordination of copper ions with ethylenediamine ligands. This coordination stabilizes the copper ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in electrochemical reduction processes, the compound acts as a catalyst by facilitating the transfer of electrons .

相似化合物的比较

Similar Compounds

- Copper(II) ethylenediamine complex

- Copper(II) hydroxide

- Copper(II) sulfate

Uniqueness

Komeen is unique due to its stability and versatility in various chemical reactions. Unlike other copper complexes, it can undergo multiple types of reactions, including oxidation, reduction, and substitution, making it a valuable compound in both research and industrial applications .

生物活性

Komeen is a copper-based herbicide primarily used for the control of submerged and floating aquatic plants. Its active ingredient, copper, exhibits significant biological activity against various aquatic species, making it a valuable tool in aquatic weed management. This article explores the biological activity of this compound, including its efficacy, application methods, and safety considerations.

This compound acts as an algaecide and herbicide by releasing copper ions into the water, which disrupts cellular processes in target organisms. The mechanism involves:

- Disruption of Photosynthesis : Copper interferes with chlorophyll production and photosynthetic efficiency in aquatic plants.

- Cell Membrane Damage : The presence of copper ions can lead to oxidative stress, resulting in cell membrane rupture and subsequent cell death.

- Inhibition of Growth : Exposure to this compound at effective concentrations inhibits the growth of sensitive species, leading to their decline in populations.

Target Species

This compound is effective against a variety of aquatic plants and algae. The following table summarizes its target species and their sensitivity to copper:

| Species | Type | Sensitivity |

|---|---|---|

| Hydrilla (Hydrilla verticillata) | Submerged plant | High |

| Brazilian elodea (Egeria densa) | Submerged plant | High |

| Eurasian watermilfoil (Myriophyllum spicatum) | Submerged plant | Moderate |

| Water hyacinth (Eichhornia crassipes) | Floating plant | High |

| Duckweed (Lemna spp.) | Floating plant | Moderate |

| Cladophora | Filamentous algae | High |

Application Guidelines

This compound should be applied when target plants are actively growing to maximize efficacy. The recommended application rates range from 0.1 to 1.0 ppm as metallic copper, depending on the species targeted and water conditions. Key application methods include:

- Surface Spray : Diluting this compound with water and applying it evenly across the surface.

- Subsurface Application : Using weighted hoses or injection systems for deeper penetration.

- Drip Systems : Particularly effective in flowing waters where immediate control is necessary.

Efficacy Studies

Studies have demonstrated this compound's effectiveness in various aquatic environments. For instance, research conducted in the Sacramento-San Joaquin River Delta highlighted its ability to control Egeria densa effectively, with significant reductions observed within 14 days post-treatment .

Case Study: Aquatic Plant Management

A study evaluated the use of hyperspectral remote sensing to assess this compound's efficacy in managing invasive aquatic plants. The findings indicated that:

- This compound achieved over 80% control of target species within three weeks.

- The treatment led to a noticeable reduction in biomass, improving water quality parameters such as dissolved oxygen levels.

Safety and Environmental Impact

While this compound is effective against target species, it poses risks to non-target aquatic organisms. Key safety considerations include:

- Oxygen Depletion : Decomposition of treated vegetation can lead to oxygen loss, affecting fish and invertebrate populations.

- Water Quality Monitoring : Regular monitoring is essential following treatment to ensure that dissolved oxygen levels remain within safe limits for aquatic life.

The EPA recommends not treating more than half of a water body at one time and allowing at least 14 days between applications to mitigate these risks .

属性

IUPAC Name |

copper;ethane-1,2-diamine;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H8N2.Cu.2H2O/c2*3-1-2-4;;;/h2*1-4H2;;2*1H2/q;;+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATCRQGYOIZIHC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H18CuN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52769-67-2 (Parent), 14552-35-3 (dihydroxide) | |

| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Komeen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID301014409 | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cupriethylenediamine hydroxide solution appears as a purple liquid with an ammonia-like odor. Corrosive to metals. Strong irritant to tissues. Produces toxic oxides of nitrogen during combustion. It is used as an aquatic herbicide (Komeen). | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

212 °F at 760 mmHg (approx.) (USCG, 1999) | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

greater than 1.1 at 68 °F (est.) (USCG, 1999) | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

14552-35-3, 52769-67-2 | |

| Record name | CUPRIETHYLENEDIAMINE HYDROXIDE SOLUTION | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/485 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Copper(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014552353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Komeen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052769672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+), bis(1,2-ethanediamine-.kappa.N1,.kappa.N2)-, hydroxide (1:2), (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301014409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(ethylenediamine)copper dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylenediamine copper(II) hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Komeen and how does its application impact the environment?

A1: While the exact mechanism of action of this compound isn't fully detailed in the provided research, it is understood to function as a contact herbicide, primarily targeting aquatic weeds like Hydrilla (Hydrilla verticillata) []. Field studies indicate that this compound's copper component is rapidly absorbed by plants and organic matter in the water, ultimately becoming incorporated into bottom detritus []. This suggests a potential for bioaccumulation, warranting further investigation into long-term ecological impacts.

Q2: What is the comparative toxicity of this compound to other copper-based herbicides?

A2: The acute toxicity (96-h LC50) of this compound to immature apple snails was determined to be 24 μg/L []. This was comparable to the toxicity of another copper-based herbicide, Cutrine-Plus, which had a 96-h LC50 of 22 μg/L []. This suggests that different formulations of copper-based herbicides might exhibit similar toxicity profiles in certain organisms, emphasizing the importance of careful risk assessments.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。